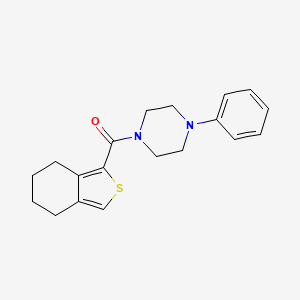
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions, aiming to introduce specific functional groups that impart desired properties and activities. For instance, the synthesis of sulfonamide compounds has been detailed in studies where various substituents are introduced through reactions like chlorosulfonation, indicating a versatile methodology for creating a wide range of sulfonamide derivatives with potential bioactivities (Gul et al., 2016). These methods typically employ NMR, HRMS spectra, and other analytical techniques to confirm the chemical structures of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, is characterized using techniques like X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and provide insights into the potential interaction mechanisms with biological targets. For example, the crystal structure determination of related sulfonamide compounds offers a glimpse into the geometric and electronic configurations that could influence their reactivity and binding affinity to enzymes or receptors (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitory Effects
N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide, along with its derivatives, has been investigated for its inhibitory effects on carbonic anhydrase (CA), a crucial enzyme involved in various physiological functions including pH regulation and CO2 transport. The study by Gul et al. (2016) synthesized a series of sulfonamide derivatives and tested them for cytotoxicity and CA inhibitory effects, finding some compounds to show promising CA inhibition, especially against human cytosolic isoforms hCA I and II. These findings suggest potential applications in treating conditions like glaucoma, where CA inhibitors are already used therapeutically (Gul et al., 2016).
Antimicrobial and Anti-HIV Activity
Another application area for N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide derivatives is in the development of new antimicrobial and anti-HIV agents. Zareef et al. (2007) prepared novel chiral and achiral benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety and tested them in vitro for their antimicrobial and anti-HIV activities. Some compounds showed promising results, indicating the potential of these derivatives in developing new treatments for infections and HIV (Zareef et al., 2007).
Anticancer Activity
The derivatives of N-(3-chloro-4-hydroxy-5-isopropyl-2-methylphenyl)benzenesulfonamide have also been explored for their anticancer activities. A study by Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results showed that some derivatives exhibited higher activity than the standard drug carboplatin against certain cancer cell lines, highlighting their potential as novel anticancer agents (Kumar et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10(2)13-9-14(11(3)15(17)16(13)19)18-22(20,21)12-7-5-4-6-8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAWOIICTZPZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)C(C)C)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)
![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)
![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)
![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
